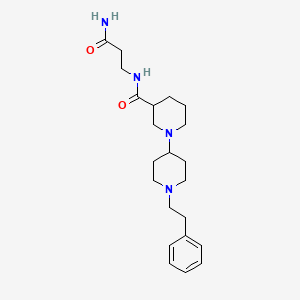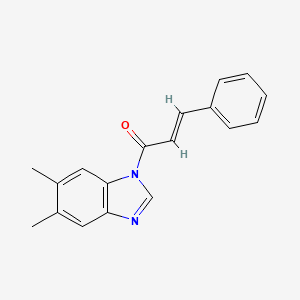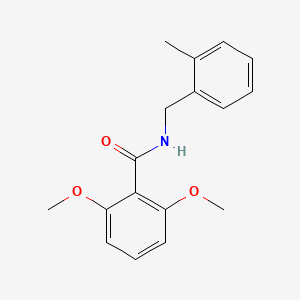
N-(3-amino-3-oxopropyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-amino-3-oxopropyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide, commonly known as 'BPC-157', is a synthetic peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. BPC-157 is a sequence of amino acids that is derived from a protein found in the digestive system. It has been shown to have beneficial effects on various tissues and organs, including the gastrointestinal tract, liver, brain, and muscles.
Mecanismo De Acción
The exact mechanism of action of BPC-157 is not fully understood. However, it is believed to work by promoting the production of growth factors and enhancing the body's natural healing processes. BPC-157 has also been shown to have anti-inflammatory effects and may help reduce inflammation in various tissues.
Biochemical and physiological effects:
BPC-157 has been shown to have various biochemical and physiological effects. It has been shown to promote angiogenesis, which is the formation of new blood vessels. This can be beneficial in promoting the healing of damaged tissues. BPC-157 has also been shown to increase the production of collagen, which is a protein that is essential for the structure and function of various tissues, including skin, bones, and tendons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of BPC-157 is that it has been shown to have a high level of safety in animal models. It has also been shown to have a low risk of toxicity, even at high doses. However, one of the limitations of BPC-157 is that it has only been studied in animal models, and its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are several potential future directions for research on BPC-157. One area of interest is its potential applications in the treatment of neurological disorders. BPC-157 has been shown to have neuroprotective effects and may have potential applications in the treatment of conditions such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential applications in the treatment of musculoskeletal injuries. BPC-157 has been shown to promote the healing of various tissues, including muscles, tendons, and ligaments, and may have potential applications in the treatment of conditions such as sports injuries and arthritis. Overall, BPC-157 is a promising peptide that has shown potential in various therapeutic applications, and further research is needed to fully understand its safety and efficacy in humans.
Métodos De Síntesis
BPC-157 is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves coupling amino acids in a specific order to form the desired peptide sequence. The resulting peptide is then purified using high-performance liquid chromatography (HPLC) to remove any impurities and ensure its purity.
Aplicaciones Científicas De Investigación
BPC-157 has been extensively studied in animal models and has shown promising results in various therapeutic applications. It has been shown to promote the healing of various tissues, including muscles, tendons, ligaments, and bones. BPC-157 has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
N-(3-amino-3-oxopropyl)-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O2/c23-21(27)8-12-24-22(28)19-7-4-13-26(17-19)20-10-15-25(16-11-20)14-9-18-5-2-1-3-6-18/h1-3,5-6,19-20H,4,7-17H2,(H2,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSKCHBZUAJFLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CCC3=CC=CC=C3)C(=O)NCCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2,1-benzisoxazole-3-carboxamide](/img/structure/B5423051.png)
amine hydrochloride](/img/structure/B5423052.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-2-[2-(1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B5423054.png)
![N-[1,1-bis(hydroxymethyl)propyl]-2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5423058.png)

![N-isopropyl-N-methyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B5423078.png)
![7-acetyl-3-(ethylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5423082.png)
![4-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5423093.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(pyridin-4-ylmethyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5423097.png)
![3-({[(2-chlorophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B5423104.png)
![2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5423110.png)

![1-(2-furoyl)-4-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B5423120.png)
![N,2-dimethyl-N-(2-phenoxyethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5423127.png)